molecular formula C12H13NO5S B12476141 [(2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid

[(2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid

Cat. No.: B12476141
M. Wt: 283.30 g/mol
InChI Key: RLNCNRJQDLWULX-UHFFFAOYSA-N
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Description

[({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, a phenyl ring, a carbamoyl group, and a sulfanylacetic acid moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID typically involves multi-step organic reactions. One common method involves the reaction of 4-(methoxycarbonyl)phenyl isocyanate with methyl thioglycolate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

[({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)phenyl isocyanate
  • Methyl thioglycolate
  • Phenylcarbamoylmethylsulfanylacetic acid

Uniqueness

[({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

2-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C12H13NO5S/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-19-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)

InChI Key

RLNCNRJQDLWULX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSCC(=O)O

Origin of Product

United States

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